Fluazinam

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Solubility in methanol 162 g/L, dichloroethane 485 g/L, ethyl acetate 624 g/L

In water, 1.35X10-1 mg/L at 20 °C

Synonyms

Canonical SMILES

Fungicidal Mechanisms and Efficacy:

- Mode of Action: Research investigates how Fluazinam inhibits fungal growth. Studies suggest it disrupts the fungus's energy production by uncoupling oxidative phosphorylation, a vital process for cellular respiration [].

- Target Specificity and Resistance Development: Research explores the specific fungal enzymes or pathways Fluazinam targets. Understanding these mechanisms helps predict potential resistance development and develop strategies to manage it [, ].

Impact on Non-Target Organisms:

- Phytotoxicity: Studies assess Fluazinam's potential to harm treated plants, focusing on factors like concentration, application methods, and plant species [].

- Environmental Impact: Research examines the effects of Fluazinam on beneficial insects, soil microorganisms, and aquatic ecosystems [].

Alternative Applications:

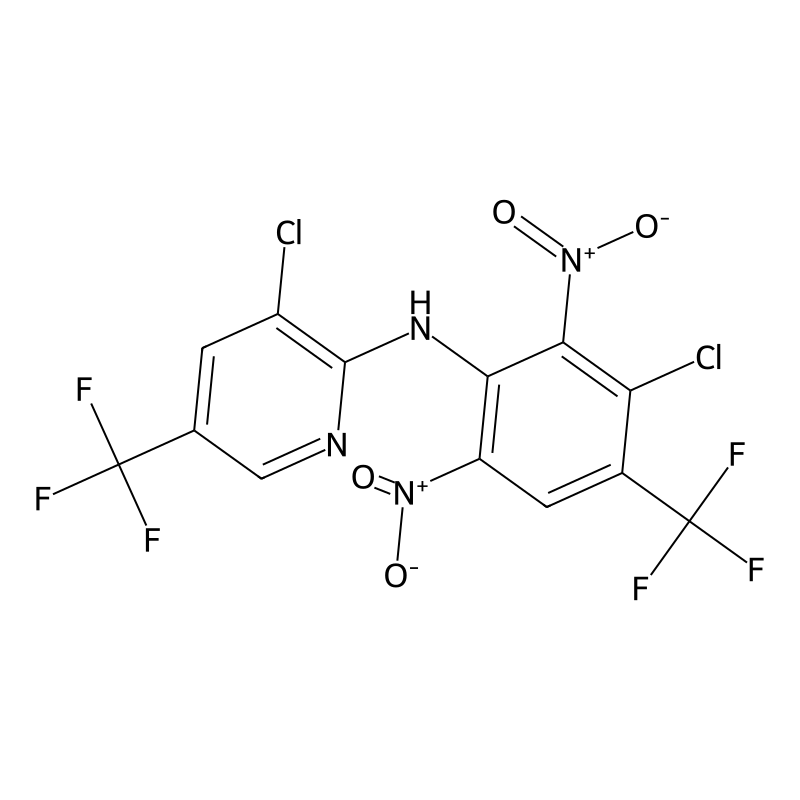

Fluazinam is a broad-spectrum fungicide primarily used in agriculture, classified as a diarylamine and specifically an arylaminopyridine. Its chemical name is 3-chloro-N-(3-chloro-2,6-dinitro-4-trifluoromethylphenyl)-5-trifluoromethyl-2-pyridinamine. Developed by Ishihara Sangyo Kaisha in the early 1990s, fluazinam is recognized for its unique mechanism of action, which includes being an extremely potent uncoupler of oxidative phosphorylation in mitochondria. This characteristic allows it to effectively inhibit fungal growth while exhibiting low toxicity to mammals, as it is rapidly metabolized into non-uncoupling metabolites .

Fluazinam acts as a preventive fungicide by disrupting energy production in fungi []. It disrupts a cellular process called oxidative phosphorylation within fungal mitochondria, hindering the fungus's ability to produce ATP, the cell's essential energy source []. This ultimately inhibits fungal spore germination and growth [].

- Amination Reaction: The initial step involves the amination of a pyridine derivative using anhydrous ammonia, resulting in the formation of 2-amino-3-chloro-5-trifluoromethylpyridine.

- Coupling Reaction: The next step involves coupling this amine with 2,4-dichloro-3,5-dinitro-benzotrifluoride in the presence of a strong base, leading to the formation of fluazinam. This reaction typically takes place in an aprotic polar organic solvent under controlled temperature and pressure conditions .

- Degradation Pathways: Fluazinam undergoes hydrolysis and photolysis, producing various degradation products such as CAPA (a major degradate) and DCPA (stable to hydrolysis), which can affect its environmental persistence and toxicity profiles .

Fluazinam exhibits broad antifungal activity and is particularly effective against late blight caused by Phytophthora infestans, as well as other fungal pathogens like Sclerotinia and Botrytis. Its mode of action involves disrupting mitochondrial function by uncoupling oxidative phosphorylation, leading to decreased ATP production in fungi. This mechanism not only inhibits spore germination but also prevents the development of infection structures .

Despite its effectiveness against various fungi, fluazinam shows reduced potency against rusts and powdery mildew . Notably, it has been reported that resistance to fluazinam has developed in some strains of Phytophthora infestans due to extensive use in Europe .

The synthesis of fluazinam can be summarized as follows:

- Preparation of 2-amino-3-chloro-5-trifluoromethylpyridine:

- React pyridine derivatives with anhydrous ammonia.

- Conduct the reaction in an organic solvent at elevated temperatures (100°C to 150°C) for several hours.

- Formation of Fluazinam:

- Add a strong base to the amine solution.

- Perform the coupling reaction with 2,4-dichloro-3,5-dinitro-benzotrifluoride under controlled conditions.

This method ensures high yields and purity of fluazinam while allowing for scalability in industrial applications .

Fluazinam is primarily utilized as a fungicide in various agricultural settings:

- Late Blight Control: Widely used for controlling late blight in potatoes.

- Vegetable Crops: Effective against Sclerotinia on peanuts and turf.

- Grapes and Beans: Employed for managing Botrytis infections.

- Brassicas: Used for controlling clubroot disease.

Its unique properties make it suitable for use in integrated pest management strategies while minimizing impact on non-target organisms such as birds and bees .

Research indicates that fluazinam interacts with various biochemical pathways within plants and fungi:

- Oxidative Stress Response: Fluazinam exposure induces changes in antioxidant profiles within treated plants, suggesting a complex interaction that may affect plant health beyond mere fungicidal activity .

- Metabolic Pathways: Studies have shown that fluazinam can affect metabolic pathways related to stress responses in crops, potentially influencing growth and yield under pathogen pressure .

- Environmental Fate: The compound's degradation products have been studied for their ecological impacts, revealing that while fluazinam itself has low toxicity to many organisms, its metabolites may vary significantly in their environmental behavior and toxicity profiles .

Fluazinam shares structural similarities with several other fungicides, which can be compared based on their chemical properties and biological activities:

| Compound Name | Chemical Structure Features | Mode of Action | Unique Aspects |

|---|---|---|---|

| Pyraclostrobin | Methylated phenolic structure | Inhibits mitochondrial respiration | Systemic action; effective against a broad range of fungi |

| Boscalid | A heterocyclic compound with a pyridine ring | Disrupts fungal cell metabolism | Broad-spectrum activity; used against various plant pathogens |

| Azoxystrobin | A strobilurin derivative with a methoxy group | Inhibits mitochondrial respiration | Systemic; effective against many crops but has resistance issues |

Fluazinam's uniqueness lies in its rapid metabolism into non-toxic forms and its specific uncoupling mechanism that targets fungal mitochondria without significantly affecting mammalian cells .

Physical Description

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

log Kow = 4.1

Odor

Melting Point

UNII

GHS Hazard Statements

H318: Causes serious eye damage [Danger Serious eye damage/eye irritation];

H332: Harmful if inhaled [Warning Acute toxicity, inhalation];

H361d: Suspected of damaging the unborn child [Warning Reproductive toxicity];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];

H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Mechanism of Action

Vapor Pressure

5.6X10-5 mm Hg at 25 °C

Pictograms

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

Absorption Distribution and Excretion

In a metabolism study in rats, only 33-40% of the administered dose of radio labeled fluazinam was absorbed. Most of the administered dose was recovered in the feces (>89%). Unabsorbed parent compound represented most of the identified radioactivity in the feces. Excretion via the urine was minor (<4%). Total biliary radioactivity, however, represented 25-34% of the administered dose, indicating considerable enterohepatic circulation. Analysis of chromatograms indicated that numerous metabolites were present in the bile.

Metabolism Metabolites

Wikipedia

Use Classification

Acaricides, Fungicides

Environmental transformation -> Pesticides (parent, predecessor)

General Manufacturing Information

Stability Shelf Life

Stable in plastic bottles for 90 days at 50 °C. Stable under UV light for 2 hours. Stable to acid and alkali overnight.

Storage stability: No change in active content (before and after storage: 41.4%, 41.5%) over 12 months at 25 °C and 50% humidity. /Allegro 500F/ /from table/